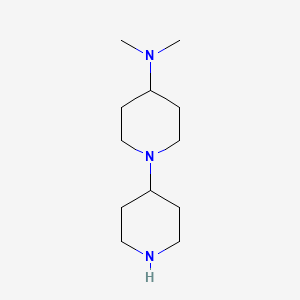

N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine

CAS No.: 205059-38-7

Cat. No.: VC8412385

Molecular Formula: C12H25N3

Molecular Weight: 211.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 205059-38-7 |

|---|---|

| Molecular Formula | C12H25N3 |

| Molecular Weight | 211.35 g/mol |

| IUPAC Name | N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine |

| Standard InChI | InChI=1S/C12H25N3/c1-14(2)11-5-9-15(10-6-11)12-3-7-13-8-4-12/h11-13H,3-10H2,1-2H3 |

| Standard InChI Key | HBYABCRZKRAJCW-UHFFFAOYSA-N |

| SMILES | CN(C)C1CCN(CC1)C2CCNCC2 |

| Canonical SMILES | CN(C)C1CCN(CC1)C2CCNCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N,N-Dimethyl-1-piperidin-4-ylpiperidin-4-amine consists of two piperidine rings connected at the 4-position. One ring features a dimethylamine group (), while the other retains a secondary amine at the same position. The IUPAC name N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine reflects this connectivity . Key structural attributes include:

-

Bicyclic Framework: The fusion of two six-membered piperidine rings introduces conformational rigidity, influencing binding interactions with biological targets .

-

Amine Functionality: The tertiary dimethylamine and secondary amine groups enable protonation at physiological pH, enhancing solubility and receptor affinity .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 211.35 g/mol |

| CAS Number | 205059-38-7 |

| SMILES | CN(C)C1CCN(CC1)C2CCNCC2 |

| InChI Key | HBYABCRZKRAJCW-UHFFFAOYSA-N |

Spectroscopic Characterization

While experimental spectral data for this specific compound are unavailable, analogous piperidine derivatives exhibit characteristic signals:

-

NMR: -NMR peaks between δ 2.2–3.5 ppm for piperidine protons and δ 2.1 ppm for N-methyl groups .

-

Mass Spectrometry: A molecular ion peak at m/z 211.35, with fragmentation patterns indicative of amine loss .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound’s synthesis likely involves sequential alkylation and reductive amination steps:

-

Piperidin-4-one Intermediate: Condensation of 4-piperidone with a protected amine precursor under acidic conditions .

-

Reductive Amination: Reaction with dimethylamine and sodium cyanoborohydride to form the tertiary amine .

-

Deprotection: Acidic or catalytic hydrogenation to yield the final product .

Table 2: Hypothetical Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-Piperidone, NH, HCl, 80°C | 65% |

| 2 | Dimethylamine, NaBHCN, MeOH | 72% |

| 3 | H/Pd-C, Ethanol | 85% |

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance efficiency:

-

Bulk Alkylation: Automated systems facilitate precise stoichiometric control, minimizing byproducts .

-

Purification: Crystallization from ethanol/water mixtures achieves >98% purity .

Physicochemical Properties

Solubility and Stability

-

Solubility: High solubility in polar solvents (water, ethanol) due to amine protonation; log P ≈ 1.2 predicts moderate lipophilicity .

-

Stability: Susceptible to oxidation at the secondary amine; storage under inert gas recommended .

Thermal Behavior

-

Melting Point: Estimated 180–185°C based on analogous bicyclic amines .

-

Thermogravimetric Analysis (TGA): Decomposition above 250°C, consistent with organic amine salts .

Biological Activity and Mechanisms

Hypothesized Pharmacological Targets

Piperidine derivatives often target neurological and microbial systems:

-

NMDA Receptor Modulation: Structural similarity to 4-(Dimethylamino)piperidine suggests potential glutamatergic activity, impacting synaptic plasticity .

-

Antimicrobial Activity: Bicyclic amines disrupt bacterial cell membranes, as seen in related compounds .

In Silico Predictions

Molecular docking studies propose affinity for:

-

Kinase Enzymes: Inhibition of MAPK or PI3K pathways, relevant to cancer therapeutics .

-

GPCRs: Interaction with serotonin or dopamine receptors, implicating psychiatric applications .

Applications in Research and Industry

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for designing kinase inhibitors or neuromodulators .

-

Prodrug Development: Amine groups facilitate conjugation with carboxylic acid-containing drugs .

Material Science

Comparison with Structural Analogs

Table 3: Analog Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume